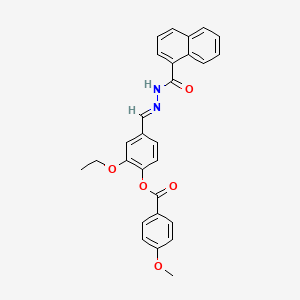
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrClN
Molecular Weight: 475.86 g/mol
This compound combines a quinazoline core with a styryl group and an ethylpentane-diamine moiety. Its unique structure makes it intriguing for various applications.
准备方法
Synthetic Routes::
Condensation Reaction:
Industrial Production:
化学反应分析
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a quinazoline N-oxide.
Reduction: Reduction of the styryl group yields a saturated analog.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: The reduced form and substituted derivatives.
科学研究应用
Medicine: Compound X exhibits promising antitumor activity by inhibiting specific kinases involved in cell proliferation.
Chemistry: It serves as a versatile building block for designing novel quinazoline-based compounds.
Biology: Researchers explore its effects on cell signaling pathways and apoptosis.
Industry: Used in the synthesis of fluorescent dyes and imaging agents.
作用机制
- Compound X likely targets kinases or receptors involved in cancer cell growth.
- It modulates intracellular signaling cascades, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds: 2-(4-bromostyryl)-5-chloronicotinic acid hydrochloride (a related styrylquinoline compound).
Uniqueness: Compound X’s combination of quinazoline, styryl, and diamine moieties sets it apart.
属性
分子式 |
C25H31BrCl2N4 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC 名称 |
4-N-[2-[(E)-2-(4-bromophenyl)ethenyl]-7-chloroquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C25H30BrClN4.ClH/c1-4-31(5-2)16-6-7-18(3)28-25-22-14-13-21(27)17-23(22)29-24(30-25)15-10-19-8-11-20(26)12-9-19;/h8-15,17-18H,4-7,16H2,1-3H3,(H,28,29,30);1H/b15-10+; |
InChI 键 |
LYDCXADWPOEZBZ-GYVLLFFHSA-N |
手性 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Br.Cl |
规范 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
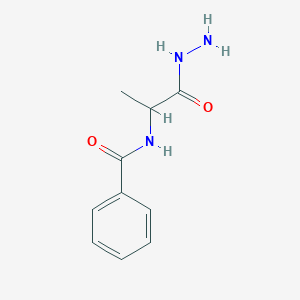
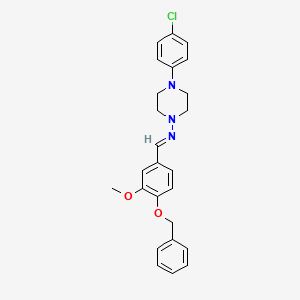
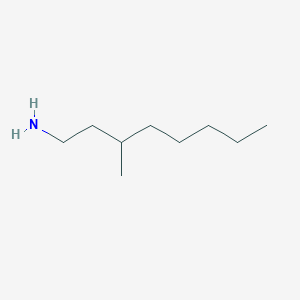
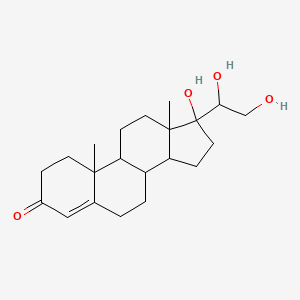
![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)

